molecular formula C11H8ClN3O2S B012874 Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- CAS No. 106636-49-1

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-

Cat. No.: B012874
CAS No.: 106636-49-1
M. Wt: 281.72 g/mol
InChI Key: DSKUVNZWNYTKFF-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is a heterocyclic compound that features a fused ring system combining imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and nitration processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions that may include solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(2,1-b)thiazole derivatives: Compounds with different substituents on the imidazo(2,1-b)thiazole core.

    Nitroimidazoles: Compounds like metronidazole, which also contain a nitro group and are used for their antimicrobial properties.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness

Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro- is unique due to its specific combination of a nitro group and a p-chlorophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-8-3-1-7(2-4-8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUVNZWNYTKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147707
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-49-1
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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